molecular formula C7H10O3 B3325465 Ethyl 2-oxocyclobutanecarboxylate CAS No. 213478-56-9

Ethyl 2-oxocyclobutanecarboxylate

Cat. No. B3325465
M. Wt: 142.15 g/mol
InChI Key: DDRQHBOROQVYLJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxocyclobutanecarboxylate is a chemical compound with the following properties:



  • IUPAC Name : Ethyl 2-oxocyclobutanecarboxylate

  • Molecular Formula : C<sub>8</sub>H<sub>12</sub>O<sub>3</sub>

  • Molecular Weight : 156.18 g/mol

  • Synonyms : Ethyl cyclobutanone-2-carboxylate, 2-(Ethoxycarbonyl)cyclobutanone

  • Appearance : Clear colorless to pale yellow liquid

  • Refractive Index : 1.4500-1.4550 @ 20°C

  • Assay (GC) : ≥95.0%



Synthesis Analysis

The synthesis of Ethyl 2-oxocyclobutanecarboxylate involves specific chemical reactions. Unfortunately, I don’t have access to specific synthetic pathways for this compound. However, relevant literature may provide detailed synthetic methods.



Molecular Structure Analysis

The molecular structure of Ethyl 2-oxocyclobutanecarboxylate consists of a cyclobutanone ring with an ethyl ester group attached. The carbonyl group in the cyclobutanone ring imparts reactivity and contributes to its chemical properties.



Chemical Reactions Analysis

Ethyl 2-oxocyclobutanecarboxylate can participate in various chemical reactions, including:



  • Hydrolysis : The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

  • Cycloaddition Reactions : The strained cyclobutanone ring can undergo cycloadditions with other compounds.

  • Reduction : Reduction of the carbonyl group can lead to the formation of cyclobutanecarboxylic acid.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 132°C

  • Flash Point : 77°C

  • Specific Gravity (20/20) : 1.08


Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Ethyl 2-oxocyclobutanecarboxylate and related compounds play a significant role in the synthesis of diverse heterocyclic compounds. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, ethyl 2-oxocyclododecanecarboxylate is used for synthesizing macrocyclic systems incorporating nitrogen heterocycles of different ring sizes (Zoorob et al., 2012).

2. Synthesis of Coumarin Derivatives

Ethyl 2-oxocyclobutanecarboxylate-related compounds are also used in the synthesis of coumarin derivatives. A protocol developed for preparing ethyl 2-oxo-2H-chromene-3-carboxylates involves the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate, producing coumarin derivatives through a Knoevenagel pathway (Sairam et al., 2015).

3. Preparation of Pyrazole Derivatives

Ethyl 2-oxocyclobutanecarboxylate-related esters are utilized in the synthesis of pyrazole derivatives. An example is the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a compound with potential antioxidant properties (Naveen et al., 2021).

4. Synthesis of Pharmaceutical Compounds

Compounds related to ethyl 2-oxocyclobutanecarboxylate are also synthesized for their potential antimicrobial activities. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized by Knoevenagel condensation,has been studied for its antimicrobial properties (Kariyappa et al., 2016).

5. Synthesis of Organic Acids

Ethyl 2-oxocyclobutanecarboxylate derivatives are pivotal in synthesizing various organic acids. For instance, 3-Oxocyclobutanecarboxylic acid has been produced using ethyl 2-oxocyclobutanecarboxylate as a starting material, demonstrating an advantageous method for large-scale preparation due to its simplicity and cost-effectiveness (Huang Bin & Zhang Zheng-lin, 2010).

Safety And Hazards

As with any chemical compound, safety precautions should be followed when handling Ethyl 2-oxocyclobutanecarboxylate. It is essential to consult safety data sheets (SDS) for detailed information on hazards, storage, and handling procedures.


Future Directions

Future research could explore the following aspects:



  • Biological Activity : Investigate potential biological activities or applications.

  • Synthetic Modifications : Develop novel synthetic routes or derivatives.

  • Structural Elucidation : Further analyze its crystal structure and spectroscopic properties.


Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable scientific literature for the most up-to-date details on Ethyl 2-oxocyclobutanecarboxylate.


properties

IUPAC Name

ethyl 2-oxocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-10-7(9)5-3-4-6(5)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRQHBOROQVYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxocyclobutanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Reeves - 2015 - thesis.library.caltech.edu
Notwithstanding advances in modern chemical methods, the selective installation of sterically encumbered carbon stereocenters, in particular all-carbon quaternary centers, remains an …
Number of citations: 3 thesis.library.caltech.edu

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